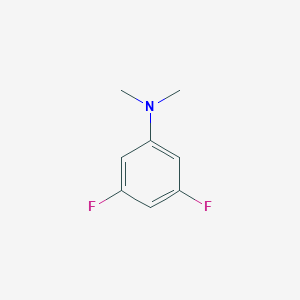

3,5-Difluoro-N,N-dimethylaniline

概要

説明

3,5-Difluoro-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzene ring and two methyl groups attached to the nitrogen atom. This structural modification significantly alters the chemical and physical properties of the molecule, as well as its biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 3,5-Difluoro-N,N-dimethylaniline can be achieved through various synthetic routes. One common method involves the difluoroalkylation of aniline derivatives via photoinduced methods. This process utilizes a visible-light organo-photocatalytic system working via oxidative quenching, providing access to a wide range of difluoroalkyl anilines under mild conditions . Another approach involves the formation of an electron donor-acceptor complex between anilines and ethyl difluoroiodoacetate, which is then exploited to prepare difluoroalkyl derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.

化学反応の分析

Types of Reactions

3,5-Difluoro-N,N-dimethylaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.

Reduction: It can be reduced using reducing agents such as hydrogen in the presence of a catalyst.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide can be used as an oxidizing agent to hydrolyze this compound.

Reduction: Catalytic hydrogenation is a common method for reducing the compound.

Substitution: Various nucleophiles can be used to substitute the fluorine atoms, depending on the desired product.

Major Products Formed

Oxidation: The major product formed is squarylium.

Reduction: The major product is the corresponding reduced aniline derivative.

Substitution: The products vary depending on the nucleophile used in the reaction.

科学的研究の応用

3,5-Difluoro-N,N-dimethylaniline has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 3,5-Difluoro-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to interact with biological molecules, potentially altering their function. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound can act as a catalyst and participate in various biochemical reactions .

類似化合物との比較

Similar Compounds

3,5-Difluoro-N-methylaniline: This compound has one less methyl group attached to the nitrogen atom.

3,4-Difluoro-N,N-dimethylaniline: This compound has the fluorine atoms at the 3 and 4 positions of the benzene ring.

Uniqueness

3,5-Difluoro-N,N-dimethylaniline is unique due to the specific positioning of the fluorine atoms and the presence of two methyl groups on the nitrogen atom. These structural features contribute to its distinct chemical and physical properties, as well as its potential biological activity.

生物活性

3,5-Difluoro-N,N-dimethylaniline is an organic compound classified as an aniline derivative, characterized by two fluorine atoms at the 3 and 5 positions of the benzene ring, along with two methyl groups attached to the nitrogen atom. This specific structural configuration significantly influences its chemical properties and biological activity. The compound has garnered attention for its potential applications in various scientific fields, including medicinal chemistry and environmental science.

The unique fluorination of this compound alters its reactivity compared to other aniline derivatives. The presence of fluorine enhances lipophilicity and may influence the compound's interaction with biological membranes and proteins.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉F₂N |

| Molecular Weight | 169.16 g/mol |

| Boiling Point | 168 °C |

| Melting Point | -2 °C |

| Solubility | Soluble in organic solvents |

Biological Activity

Research has indicated that this compound exhibits various biological activities, including antimicrobial and cytotoxic effects. The compound's interaction with biological systems is primarily attributed to its ability to penetrate cellular membranes and influence biochemical pathways.

Antimicrobial Activity

Studies have shown that compounds similar to this compound can exhibit antimicrobial properties. For instance, related aniline derivatives have been evaluated for their effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. Although specific data on the antimicrobial efficacy of this compound is limited, its structural analogs suggest potential activity.

Case Study: Antiviral Properties

Recent research has explored the antiviral potential of fluoroanilines, including this compound. A study focused on the compound's effect on human cytomegalovirus (HCMV) showed promising results in inhibiting viral replication under controlled conditions. The compound's mechanism involved interference with viral entry into host cells and modulation of host cell responses.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that the compound may act through the following pathways:

- Membrane Interaction : The fluorine atoms enhance hydrophobic interactions with lipid membranes, potentially altering membrane permeability.

- Enzyme Inhibition : There is evidence suggesting that similar compounds can inhibit specific enzymes involved in metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that fluoroanilines may induce oxidative stress in cells, leading to apoptosis.

Toxicological Profile

While exploring the biological activities, it is crucial to consider the toxicological implications of this compound. Chronic exposure studies have indicated potential adverse effects on blood parameters and organ systems in animal models. For instance:

- Increased levels of methemoglobin were observed in exposed subjects.

- Long-term inhalation exposure resulted in effects on the central nervous system (CNS), liver, and spleen.

Table 2: Toxicological Effects Observed in Animal Studies

| Effect | Observation |

|---|---|

| Blood Methemoglobin | Increased levels |

| CNS Effects | Changes in motor activity |

| Liver Damage | Observed at higher doses |

| Spleen Effects | Altered function |

特性

IUPAC Name |

3,5-difluoro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFWPIDPPNCVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443641 | |

| Record name | 3,5-Difluoro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123855-25-4 | |

| Record name | 3,5-Difluoro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。